Technical Documentation Center

1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile
  • CAS: 1202006-92-5

Core Science & Biosynthesis

Foundational

Cheminformatics and Analytical Characterization of Halogenated Scaffolds: The C13H12BrNO Case Study

Executive Summary In drug discovery, the molecular formula C13H12BrNO represents a significant chemical space often occupied by brominated amides, naphthyl derivatives, and Schiff bases. While the average molecular weigh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the molecular formula C13H12BrNO represents a significant chemical space often occupied by brominated amides, naphthyl derivatives, and Schiff bases. While the average molecular weight (~278.15 Da) is useful for stoichiometric calculations in synthesis, it is insufficient for high-resolution mass spectrometry (HRMS) and metabolite identification.

This guide provides a rigorous analysis of the physicochemical properties, isotopic signatures, and structural elucidation strategies for compounds bearing this formula. We focus on the critical role of the bromine isotope pattern (


Br/

Br) as a diagnostic tool in LC-MS/MS workflows and provide a self-validating protocol for confirming structural identity.

Physicochemical Profile & Mass Spectrometry Data

For the analytical scientist, the distinction between Average Molecular Weight and Monoisotopic Mass is non-negotiable. The presence of bromine introduces a unique split in the mass spectrum that must be accounted for to avoid false-negative identification in screening libraries.

Quantitative Data Table
PropertyValueTechnical Context
Formula C

H

BrNO
Core scaffold
Average Molecular Weight 278.15 g/mol Used for molarity/stoichiometry calculations.[1]
Monoisotopic Mass (

Br)
277.0102 Da The "M" peak in HRMS. Essential for extracted ion chromatograms (XIC).
Isotopologue Mass (

Br)
279.0082 Da The "M+2" peak.
Exact Mass Difference 1.9979 Da The precise delta between

Br and

Br isotopologues.
Heavy Atom Count 16 Non-hydrogen atoms.
Isotopic Abundance Ratio ~51 : 49 (

Br :

Br) resulting in a near 1:1 doublet intensity.
The Bromine Isotopic Signature

Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine possesses two stable isotopes,


Br (50.69%) and 

Br (49.31%).[2]

Mechanistic Insight: In an ESI-MS (Electrospray Ionization) spectrum, a compound with the formula C


H

BrNO will not appear as a single peak. It manifests as a doublet separated by 2.0 mass units, with nearly equal intensity.
  • M Peak (m/z 277.01): Contains

    
    C, 
    
    
    
    H,
    
    
    N,
    
    
    O, and
    
    
    Br
    .
  • M+2 Peak (m/z 279.01): Contains

    
    C, 
    
    
    
    H,
    
    
    N,
    
    
    O, and
    
    
    Br
    .

Critical QC Check: If your mass spectrum shows an M peak at 277 but lacks a corresponding M+2 peak at ~50-90% intensity, the compound does not contain bromine. This is a primary self-validating check in synthesis verification.

Structural Isomerism & Chemical Space

The formula C


H

BrNO is not unique to a single molecule. It describes a set of constitutional isomers. In medicinal chemistry, three primary scaffolds dominate this formula:
  • Brominated Naphthamides:

    • Example:N-(2-bromoethyl)-1-naphthamide .[1]

    • Relevance: Naphthalene rings are common lipophilic spacers in kinase inhibitors. The bromoethyl group acts as an alkylating handle or a metabolic soft spot.

  • Brominated Cinnamamides:

    • Structure: Amides derived from bromocinnamic acid.

    • Relevance: Michael acceptors in covalent drug design.

  • Schiff Bases:

    • Structure: Condensation products of bromobenzaldehyde and aniline derivatives (or vice versa).

Workflow: Differentiating Isomers

To distinguish between these isomers, Mass Spectrometry alone is insufficient. A coupled approach using NMR and MS fragmentation (MS/MS) is required.

IsomerID Start Unknown Sample (C13H12BrNO) MS1 LC-MS (Full Scan) Confirm 1:1 Doublet (m/z 277/279) Start->MS1 Frag MS/MS Fragmentation (CID @ 30eV) MS1->Frag Select Precursor 277.01 PathA Loss of Br (79/81) Neutral Loss: -HBr Frag->PathA Aliphatic Br PathB Loss of Naphthalene (m/z ~127) Frag->PathB Aryl Cleavage NMR 1H NMR Analysis PathA->NMR PathB->NMR Result1 Alkyl Bromide (e.g., N-(2-bromoethyl)...) NMR->Result1 Triplet @ 3.5ppm (CH2-Br) Result2 Aryl Bromide (Bromine on Ring) NMR->Result2 Aromatic Region Integration

Figure 1: Analytical decision tree for differentiating aliphatic vs. aromatic bromine positions in C13H12BrNO isomers.

Experimental Protocol: LC-MS/MS Characterization

This protocol is designed for the verification of C


H

BrNO synthesized in-house or purchased as a reference standard (e.g., for metabolite tracking).
Reagents and Setup
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer (Resolution > 30,000 FWHM).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (2.1 x 50mm, 1.7µm).

Method Parameters
  • Ionization: ESI Positive Mode (+).

  • Scan Range: m/z 100 – 1000.

  • Gradient: 5% B to 95% B over 5 minutes.

Data Analysis & Acceptance Criteria (Self-Validating)

To confirm the identity of C


H

BrNO, the data must pass the following logical gates:
  • Mass Accuracy Gate: The observed monoisotopic mass (m/z) must be 278.0175 (

    
    ) within ±5 ppm error.
    
    • Calculation: 277.0102 (Neutral) + 1.0073 (Proton) = 278.0175.

  • Isotope Pattern Gate: The intensity ratio of the peaks at 278.0175 and 280.0155 must be between 0.9 and 1.1 .

  • Fragmentation Gate:

    • If the structure is an Amide (e.g., Naphthamide), look for the acylium ion or loss of the amine.

    • If the structure contains Aliphatic Bromine , look for the characteristic loss of HBr (neutral loss of 80/82 Da) or the bromine radical (79/81 Da).

Biological Relevance: The "Heavy Atom" Effect[3][4][5]

Why synthesize C


H

BrNO compounds?
  • Metabolic Blocking: Replacing a hydrogen or methyl group with bromine on an aromatic ring can block P450-mediated oxidation due to steric bulk and lipophilicity changes.

  • Halogen Bonding: Bromine can act as a Lewis acid (sigma-hole donor) to interact with backbone carbonyls in target proteins, potentially increasing potency [1].

  • X-Ray Crystallography: The high electron density of bromine facilitates phasing in X-ray diffraction studies for structural biology.

DrugDesign Scaffold Base Scaffold (C13H13NO) Bromination + Bromine (C13H12BrNO) Scaffold->Bromination Synthetic Mod Effect1 Metabolic Stability (Block CYP sites) Bromination->Effect1 Effect2 Potency Increase (Halogen Bonding) Bromination->Effect2 Effect3 Lipophilicity (LogP) Increase Bromination->Effect3

Figure 2: Impact of bromination on the pharmacological profile of the C13 scaffold.

References

  • Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Design." Journal of Medicinal Chemistry.

  • National Institute of Standards and Technology (NIST). "Atomic Weights and Isotopic Compositions for All Elements." NIST Physical Measurement Laboratory.

  • PubChem. "Compound Summary: N-(2-bromoethyl)-1-naphthamide (C13H12BrNO)."[1] National Library of Medicine.

  • Gross, J. H. (2017). "Mass Spectrometry: A Textbook." Springer International Publishing. (Referencing Isotopic Patterns of Halogens).

Sources

Exploratory

Strategic Intermediates: The 3-Bromophenyl-Cyclohexanone Scaffold in CNS Drug Design

Executive Summary The 3-bromophenyl-cyclohexanone and 1-(3-bromophenyl)cyclohexan-1-ol scaffolds represent a critical juncture in the synthesis of central nervous system (CNS) active agents. These intermediates serve as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-bromophenyl-cyclohexanone and 1-(3-bromophenyl)cyclohexan-1-ol scaffolds represent a critical juncture in the synthesis of central nervous system (CNS) active agents. These intermediates serve as the structural foundation for a wide array of pharmacophores, including arylcyclohexylamines (NMDA receptor antagonists), serotonin-norepinephrine reuptake inhibitors (SNRIs), and opioid analgesics.

The strategic value of the 3-bromo substituent lies in its dual role:

  • Electronic Modulation: It influences the metabolic stability and lipophilicity (LogP) of the final API.

  • Synthetic Handle: It provides a "linchpin" for Late-Stage Functionalization (LSF) via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid generation of analog libraries for Structure-Activity Relationship (SAR) studies.

This technical guide details the synthesis, mechanistic underpinnings, and downstream applications of these high-value intermediates.

Part 1: Strategic Value & Applications

The "Privileged" Scaffold

The arylcyclohexyl moiety is a privileged structure in medicinal chemistry. By incorporating a bromine atom at the meta position, researchers gain access to a divergent synthesis pathway.

Target ClassRepresentative Drug AnalogStructural Relevance
NMDA Antagonists Ketamine / PCP AnalogsThe cyclohexanone ring allows for alpha-amination or Grignard addition to form 1-arylcyclohexylamines.
SNRIs Venlafaxine / DesvenlafaxineDehydration of the tertiary alcohol followed by reduction yields the phenethylamine backbone essential for monoamine transporter binding.
Opioids Tramadol / CiramadolThe 3-substituted phenyl ring mimics the 3-methoxy group of Tramadol or the phenol of Ciramadol, critical for mu-opioid receptor affinity.
Divergent Synthesis Workflow

The following diagram illustrates how the 3-bromophenyl-cyclohexanone scaffold serves as a central hub for diverse chemical transformations.

G Start Cyclohexanone Inter1 1-(3-Bromophenyl) cyclohexan-1-ol (CAS 19920-85-5) Start->Inter1 Grignard (3-BrPhMgBr) Inter2 2-(3-Bromophenyl) cyclohexan-1-one Start->Inter2 Pd-Catalyzed Alpha-Arylation Prod1 Arylcyclohexylamines (NMDA Antagonists) Inter1->Prod1 Ritter Reaction or Azide subst. Prod2 Biaryl Analogs (via Suzuki Coupling) Inter1->Prod2 Suzuki-Miyaura Coupling Prod3 SNRI Analogs (Venlafaxine-like) Inter1->Prod3 Dehydration & Reduction Inter2->Prod1 Reductive Amination Inter2->Prod2 Suzuki-Miyaura Coupling

Figure 1: Divergent synthetic pathways from cyclohexanone to key CNS-active scaffolds.

Part 2: Synthesis Protocols

Protocol A: Synthesis of 1-(3-Bromophenyl)cyclohexan-1-ol

Target CAS: 19920-85-5 Method: Grignard Addition Scale: 50 mmol

This classical route provides direct access to the tertiary alcohol, a precursor for elimination reactions to form arylcyclohexenes.

Reagents & Materials
  • 1,3-Dibromobenzene (11.8 g, 50 mmol)

  • Magnesium turnings (1.34 g, 55 mmol, activated)

  • Cyclohexanone (4.9 g, 50 mmol)

  • Tetrahydrofuran (THF), anhydrous (100 mL)

  • Iodine (crystal, catalytic)

  • Ammonium chloride (sat. aq.)

Step-by-Step Procedure
  • Activation: In a flame-dried 250 mL 3-neck flask under Argon, place Mg turnings and a crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

  • Grignard Formation: Add 10 mL of anhydrous THF. Add ~1 mL of 1,3-dibromobenzene. Initiate the reaction with localized heating. Once the exotherm starts (solvent reflux), add the remaining 1,3-dibromobenzene in 40 mL THF dropwise over 30 minutes.

    • Critical Control Point: Maintain a gentle reflux. If the reaction stalls, the formation of the Grignard reagent stops.

  • Addition: Cool the Grignard solution to 0°C. Add cyclohexanone (dissolved in 20 mL THF) dropwise over 20 minutes.

    • Note: The reaction is highly exothermic. Monitor internal temperature to keep <10°C to prevent side reactions (e.g., enolization).

  • Workup: Stir at room temperature for 2 hours. Quench by slow addition of sat. NH4Cl (50 mL) at 0°C.

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: The crude oil is often pure enough for the next step. If necessary, purify via flash column chromatography (Hexanes/EtOAc 9:1).

Yield: Typically 85-92%. Characterization: ^1H NMR (CDCl3) shows aromatic protons (multiplet, 7.1-7.6 ppm) and cyclohexyl methylene protons (1.5-1.8 ppm).

Protocol B: Synthesis of 2-(3-Bromophenyl)cyclohexan-1-one

Method: Pd-Catalyzed Alpha-Arylation Scale: 10 mmol

This modern method utilizes Buchwald-Hartwig chemistry to install the aryl group directly at the alpha-position of the ketone, preserving the carbonyl functionality for further derivatization (e.g., reductive amination).

Reagents & Materials
  • Cyclohexanone (1.18 g, 12 mmol)

  • 1,3-Dibromobenzene (2.36 g, 10 mmol)

  • Pd(OAc)2 (22 mg, 1 mol%)

  • Xantphos or BINAP (Ligand, 1.2-2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.44 g, 15 mmol)

  • Toluene or 1,4-Dioxane (anhydrous, 20 mL)

Step-by-Step Procedure
  • Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(OAc)2 and Xantphos in 5 mL toluene. Stir for 10 minutes to generate the active catalytic species.

  • Reaction Assembly: In a pressure vessel or Schlenk tube, combine 1,3-dibromobenzene, cyclohexanone, and NaOtBu. Add the catalyst solution.

  • Heating: Seal the vessel and heat to 80-100°C for 12-16 hours.

    • Mechanism:[1][2][3] The base (NaOtBu) generates the enolate of cyclohexanone, which undergoes transmetallation with the oxidative addition complex (L_nPd(Ar)Br). Reductive elimination yields the product.

  • Workup: Cool to RT. Dilute with diethyl ether and filter through a pad of Celite to remove inorganic salts and Palladium black.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc 95:5).

    • Challenge: Separation of mono-arylated product from trace di-arylated byproducts is critical.

Yield: 70-80%. Selectivity: High preference for mono-arylation under controlled stoichiometry (1.2 equiv ketone).

Part 3: Mechanistic Insight

The success of the alpha-arylation (Protocol B) relies on the delicate balance of the catalytic cycle.

Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 1,3-Dibromobenzene TransMet Transmetallation (Ar-Pd-Enolate) OxAdd->TransMet + Enolate Enolate Enolate Formation (Base + Ketone) Enolate->TransMet External RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle for the Pd-catalyzed alpha-arylation of cyclohexanone.

Key Mechanistic Factors:

  • Ligand Choice: Bidentate ligands like Xantphos or BINAP are essential to prevent beta-hydride elimination and promote reductive elimination.

  • Base Strength: NaOtBu is strong enough to deprotonate the ketone (pKa ~26) but bulky enough to minimize nucleophilic attack on the aryl halide.

Part 4: Safety & Handling

Organolithiums & Grignards
  • Hazard: 3-Bromophenylmagnesium bromide is pyrophoric and moisture-sensitive.

  • Control: Handle strictly under inert atmosphere (Argon/Nitrogen). Quench excess reagent slowly with dilute acid or ammonium chloride at low temperature.

Palladium Catalysts
  • Hazard: Pd species can be sensitizers. Residual Pd in pharmaceutical intermediates is strictly regulated (ICH Q3D guidelines).

  • Control: Use metal scavengers (e.g., SiliaMetS®) or activated carbon filtration during workup to reduce Pd content to <10 ppm.

Brominated Compounds
  • Hazard: Aryl bromides can be skin irritants and environmental toxins.

  • Control: Dispose of halogenated waste in dedicated containers. Do not mix with acid waste streams.

References

  • Buchwald, S. L., et al. (1997). "Palladium-Catalyzed α-Arylation of Ketones." Journal of the American Chemical Society, 119(46), 11108–11109. Link

  • Hartwig, J. F. (1998). "Carbon-Heteroatom Bond-Forming Reductive Eliminations of Amines, Ethers, and Sulfides." Accounts of Chemical Research, 31(12), 852–860. Link

  • Sigma-Aldrich. (n.d.). "1-(3-Bromophenyl)cyclohexanol Product Page." Link

  • Aggarwal, V. K., & Olofsson, B. (2005).[4] "Enantioselective alpha-arylation of cyclohexanones with diaryl iodonium salts." Angewandte Chemie International Edition, 44(34), 5516–5519.[4] Link

  • Organic Syntheses. (2023). "α-Arylation of Cyclopentanones by Palladium/Enamine Cooperative Catalysis." Org.[5][6][7] Synth., 100, 99-112.[6] Link

Sources

Foundational

Strategic Sourcing &amp; Synthesis Guide: 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile

The following technical guide details the sourcing, economics, and synthesis of 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile (CAS 1202006-92-5). Executive Summary 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, economics, and synthesis of 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile (CAS 1202006-92-5).

Executive Summary

1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile is a critical pharmacophore scaffold used in the development of opioid analgesics (e.g., Tapentadol/Tramadol analogs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) .[1] Its structural rigidity, combined with the orthogonal reactivity of the 3-bromo handle (Suzuki/Buchwald coupling) and the 4-ketone (reductive amination/Grignard), makes it a high-value target in medicinal chemistry.[1]

Current market dynamics classify this compound as a custom synthesis item , often leading to opaque pricing and long lead times.[1] This guide provides a transparent cost analysis and a validated "in-house" synthesis protocol to bypass supply chain bottlenecks.

Part 1: Market Intelligence & Cost Analysis

Commercial Availability Status

Most major catalog suppliers (e.g., BLDpharm, Arctom, AaronChem) list this specific CAS (1202006-92-5) as "Inquire" or "Build-to-Order." It is rarely held in bulk stock due to its specific application as an intermediate rather than a commodity building block.[1]

Price Benchmarking: Buy vs. Make

The following table contrasts the estimated commercial acquisition cost against the raw material cost for internal synthesis.

MetricCommercial Sourcing (Custom Synthesis)In-House Synthesis (COGS)
Lead Time 4 – 8 Weeks3 – 5 Days
Price per Gram (1g) $350 – $600 $15 – $25
Price per Gram (100g) $80 – $150 $2 – $5
Supply Risk High (Batch variability, shipping delays)Low (Commodity starting materials)

Strategic Insight: For requirements exceeding 5 grams , internal synthesis is exponentially more cost-effective.[1] The raw materials (3-bromophenylacetonitrile and methyl acrylate) are commodity chemicals available at <$100/kg.[1]

Part 2: Technical Core – Synthesis Protocol

The "Double Michael" Annulation Route

The most robust synthetic pathway utilizes a Double Michael Addition followed by a Dieckmann Condensation and Decarboxylation .[1] This route constructs the cyclohexane ring from acyclic precursors in a scalable, high-yield sequence.[1]

Reaction Logic Diagram

The following directed graph visualizes the transformation flow, highlighting critical intermediates.

SynthesisRoute SM1 3-Bromophenylacetonitrile (CAS 31938-07-5) INT1 Pimelate Diester Intermediate SM1->INT1 Base (NaH/tBuOK) Michael Addn 1 SM2 Methyl Acrylate (2.2 equiv) SM2->INT1 Michael Addn 2 INT2 β-Keto Ester Cyclized INT1->INT2 Dieckmann Cyclization PROD Target Product 1-(3-Br-Ph)-4-oxo-CN INT2->PROD Hydrolysis & Decarboxylation (-CO2)

Figure 1: Step-wise construction of the 4-oxocyclohexanecarbonitrile scaffold via Robinson-type annulation logic.

Detailed Experimental Protocol

Scale: 10.0 g Target Output Safety: All steps involving nitriles and hydrides must be performed in a fume hood.

Step 1: Bis-Alkylation (Formation of the Pimelate)[1]
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Reagents: Charge 3-Bromophenylacetonitrile (7.0 g, 35.7 mmol) and anhydrous THF (150 mL).

  • Base Addition: Cool to 0°C. Add Potassium tert-butoxide (t-BuOK) (0.5 equiv catalytic, or NaH 1.1 equiv for stoichiometric deprotonation) cautiously. Note: Catalytic base is often sufficient for the Michael addition, but stoichiometric is needed for the subsequent cyclization.[1]

  • Acrylate Addition: Add Methyl Acrylate (6.7 mL, 75 mmol, 2.1 equiv) dropwise over 30 minutes. The exotherm must be controlled to keep T < 10°C.[1]

  • Reaction: Warm to room temperature and stir for 2 hours. TLC (Hexane:EtOAc 4:1) should show consumption of the nitrile.[1]

Step 2: Cyclization (Dieckmann Condensation)[1]
  • Cyclization: If not already present, add NaH (60% dispersion, 1.5 equiv) to the reaction mixture (diluted with more THF if viscous).[1] Heat to reflux (65°C) for 3–5 hours.

  • Observation: The mixture will thicken as the enolate of the

    
    -keto ester forms.[1]
    
  • Quench: Cool to 0°C. Quench carefully with acetic acid or dilute HCl until pH ~4.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over MgSO4, and concentrate. This yields the crude

    
    -keto ester intermediate .[1]
    
Step 3: Decarboxylation[1]
  • Hydrolysis: Dissolve the crude residue in a mixture of DMSO (50 mL) and Water (5 mL) with NaCl (brine conditions) or use a classic Acidic Hydrolysis (AcOH/H2SO4 reflux).[1]

    • Preferred Method (Krapcho Decarboxylation): Heat the crude

      
      -keto ester in wet DMSO with LiCl at 150°C for 4 hours. This gently removes the ester methoxycarbonyl group without hydrolyzing the nitrile.[1]
      
  • Purification: Dilute with water, extract into ether/EtOAc. Wash thoroughly to remove DMSO.

  • Isolation: Purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes).

  • Yield: Expect 6.0 – 7.5 g (60–75% overall yield) of a white to pale yellow solid/oil.

Part 3: Quality Control & Characterization

To ensure the synthesized material meets pharmaceutical standards (>98% purity), validate using the following parameters:

TestExpected ResultPurpose
HPLC Purity > 98.0% (Area %)Critical for subsequent coupling steps.
1H NMR (CDCl3)

7.5-7.2 (m, 4H, Ar-H), 2.8-2.0 (m, 8H, Cyclohexane ring)
Confirm 4-oxo and 1-aryl substitution pattern.[1]
IR Spectroscopy ~2235 cm

(CN stretch), ~1715 cm

(C=O ketone)
Verify functional group integrity.[1]
Mass Spec [M+H]+ = 278.0/280.0 (1:1 Br isotope pattern)Confirm molecular weight and Br presence.[1]

References

  • BLDpharm. (2024).[1] Product Analysis: 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile (CAS 1202006-92-5).[1][2] Retrieved from [1]

  • Organic Syntheses. (1973).[1][3] Methyl

    
    -(Bromomethyl)acrylate and related Michael Acceptors.[1] Org.[4] Synth. Coll. Vol. 5, p.381.[1][3] Link
    
  • PubChem. (2024).[1] Compound Summary: 1-(3-Bromophenyl)cyclohexane-1-carboxylic acid derivatives.[1] National Library of Medicine. Link

  • Thermo Fisher Scientific. (2024).[1] 3-Bromophenylacetonitrile Specifications and Pricing.[1][5][6][7][8]Link[1]

  • Google Patents. (2007).[1] WO2007101841: Intermediates for Leukotriene Antagonists and Opioid Analogs.Link[1]

Sources

Exploratory

The Architectural Versatility of Aryl-Substituted Cyclohexanecarbonitrile Scaffolds: A Technical Guide for Drug Discovery

For Immediate Release [City, State] – [Date] – In the intricate landscape of medicinal chemistry, the aryl-substituted cyclohexanecarbonitrile scaffold has emerged as a privileged structural motif, demonstrating remarkab...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – [Date] – In the intricate landscape of medicinal chemistry, the aryl-substituted cyclohexanecarbonitrile scaffold has emerged as a privileged structural motif, demonstrating remarkable versatility in the pursuit of novel therapeutic agents. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of this pivotal chemical framework. By delving into the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a critical resource for harnessing the full potential of these compounds in drug discovery.

Introduction: The Strategic Importance of the Aryl-Cyclohexanecarbonitrile Core

The fusion of an aryl moiety with a cyclohexanecarbonitrile core creates a unique chemical architecture that has captured the attention of medicinal chemists. The nitrile group, a versatile functional group, can participate in various biological interactions and serves as a key pharmacophore in numerous approved drugs.[1] Its presence on a cyclohexane ring, which offers a three-dimensional scaffold, allows for the precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets. The aryl substituent further expands the chemical space, enabling fine-tuning of electronic and steric properties to enhance potency and selectivity. This combination of features makes the aryl-substituted cyclohexanecarbonitrile scaffold a fertile ground for the development of novel therapeutics across a range of disease areas, including cancer, inflammation, and infectious diseases.[2]

Navigating the Synthetic Landscape: Key Methodologies and Strategic Considerations

The efficient construction of the aryl-substituted cyclohexanecarbonitrile scaffold is paramount for its exploration in drug discovery. Several synthetic strategies have been developed, each with its own set of advantages and considerations.

Michael Addition-Based Approaches

A prominent and versatile method for the synthesis of related 4-arylcyclohexanone derivatives, which can be precursors to the target scaffold, is the Robinson annulation.[2] This powerful reaction involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation.

Conceptual Workflow: Robinson Annulation for Aryl-Cyclohexenone Precursors

G A Aryl Acetaldehyde + Methyl Vinyl Ketone B Michael Addition A->B Base C 1,5-Diketone Intermediate B->C D Intramolecular Aldol Condensation C->D E β-Hydroxy Ketone Intermediate D->E F Dehydration E->F Acid or Base G 4-Arylcyclohexenone F->G

Caption: General workflow for the synthesis of 4-arylcyclohexenone precursors via Robinson annulation.[2]

The resulting 4-arylcyclohexenone is a versatile intermediate that can be further functionalized. The introduction of the nitrile group can be achieved through various established methods, such as conjugate addition of cyanide or conversion of a ketone to a cyanohydrin followed by reduction.

Multi-Component Reactions (MCRs)

Multicomponent reactions offer an efficient and atom-economical approach to constructing complex molecular scaffolds in a single step.[3] Hantzsch-type reactions, for instance, can be adapted to synthesize dihydropyridine derivatives which can serve as precursors to the cyclohexanecarbonitrile core.

Experimental Protocol: Representative Synthesis of a Dihydropyridine Precursor

  • Reactant Preparation: Dissolve the aryl aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL).

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

The resulting dihydropyridine can then undergo subsequent chemical transformations to introduce the nitrile functionality and saturate the ring to form the desired cyclohexanecarbonitrile scaffold.

Biological Activities and Therapeutic Potential: A Survey of the Landscape

The aryl-substituted cyclohexanecarbonitrile scaffold and its close analogs have demonstrated a broad spectrum of biological activities, highlighting their potential as therapeutic agents.

Anticancer Activity

Derivatives of the structurally related 4-arylcyclohexanone have shown significant cytotoxic effects against various cancer cell lines.[2] The mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. Arylurea derivatives, which share the aryl-substituted motif, are known to target pathways such as the Ras/Raf/MEK/ERK and PI3K/AKT/mTOR signaling cascades.[4]

Quantitative Data: Anticancer Activity of Selected Aryl-Substituted Compounds

Compound ClassCancer Cell LineIC50 (µM)Reference
4-Arylcyclohexanone DerivativeMCF-7 (Breast)5.2[2]
4-Arylcyclohexanone DerivativeHCT-116 (Colon)8.7[2]
(E)-styryl aryl ureaVarious0.4 - 1.8[5]
Anti-inflammatory and Antimicrobial Activities

Amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties.[6] Certain derivatives exhibited significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[6] Furthermore, some compounds displayed moderate to weak activity against bacterial and fungal strains.[6]

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency

Understanding the relationship between the chemical structure and biological activity is crucial for the rational design of more potent and selective drug candidates.

Key SAR Insights for Aryl-Substituted Scaffolds:

  • Nature and Position of Aryl Substituents: The electronic and steric properties of substituents on the aryl ring significantly influence biological activity. Electron-withdrawing or electron-donating groups can modulate the interaction with the target protein. The position of the substituent (ortho, meta, or para) can also dramatically impact potency.[5]

  • Stereochemistry of the Cyclohexane Ring: The stereochemistry of the substituents on the cyclohexane ring plays a critical role in determining the overall shape of the molecule and its ability to fit into the binding pocket of a biological target. The flexible nature of the cyclohexane ring allows it to adopt different conformations, and locking it into a specific conformation through strategic substitution can enhance activity.[7]

  • The Role of the Nitrile Group: The nitrile group can act as a hydrogen bond acceptor or participate in dipole-dipole interactions, contributing to the binding affinity of the molecule.[1] Its positioning is critical for optimal interaction with the target.

Logical Relationship: SAR-Guided Drug Design

G A Initial Hit Compound (Aryl-Substituted Cyclohexanecarbonitrile) B Systematic Modification of Aryl Substituents (e.g., electronic, steric properties) A->B C Exploration of Cyclohexane Stereoisomers A->C D Bioisosteric Replacement of the Nitrile Group A->D E In Vitro Biological Assays (Potency, Selectivity) B->E C->E D->E F Analysis of SAR Data E->F G Lead Optimization F->G G->B Iterative Design H Improved Potency & Selectivity G->H

Caption: An iterative workflow for lead optimization based on structure-activity relationship (SAR) studies.

Future Directions and Unlocking New Opportunities

The aryl-substituted cyclohexanecarbonitrile scaffold represents a promising starting point for the discovery of new medicines. Future research efforts should focus on:

  • Expansion of Chemical Diversity: The development of novel synthetic methodologies to access a wider range of derivatives with diverse substitution patterns.

  • Target Identification and Validation: Elucidating the specific biological targets of active compounds to understand their mechanism of action.

  • Computational Modeling: Utilizing in silico tools for virtual screening and to guide the rational design of new analogs with improved pharmacological properties.

By embracing a multidisciplinary approach that integrates synthetic chemistry, pharmacology, and computational sciences, the full therapeutic potential of the aryl-substituted cyclohexanecarbonitrile scaffold can be realized.

References

  • New structure-activity relationship studies in a series of N,N-bis(cyclohexanol)amine aryl esters as potent reversers of P-glycoprotein-mediated multidrug resistance (MDR). (2013). PubMed. Retrieved February 13, 2026, from [Link]

  • Arylurea Derivatives: A Class of Potential Cancer Targeting Agents. (2017). PubMed. Retrieved February 13, 2026, from [Link]

  • Highly bioactive novel aryl-, benzyl-, and piperazine-selenoureas: synthesis, structural characterization and in vitro biological evaluation. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Synthesis in Review: Methods for synthesising bioisosteres to improve the properties of bioactive compounds. (2022). Domainex. Retrieved February 13, 2026, from [Link]

  • Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Total Synthesis of Aryl C-Glycoside Natural Products: Strategies and Tactics. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • Identification of Bioisosteric Scaffolds using Scaffold Keys. (2021). ChemRxiv. Retrieved February 13, 2026, from [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher. Retrieved February 13, 2026, from [Link]

  • Structure-activity Relationship Analysis Research Articles. (n.d.). R Discovery. Retrieved February 13, 2026, from [Link]

  • Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020). PubMed. Retrieved February 13, 2026, from [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies. (2021). MDPI. Retrieved February 13, 2026, from [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Synthesis and biological activity of a series of diaryl-substituted alpha-cyano-beta-hydroxypropenamides, a new class of anthelmintic agents. (1991). PubMed. Retrieved February 13, 2026, from [Link]

  • Synthesis of Cyclic 3-Aryl-Substituted 1,2-Dicarbonyl Compounds via Suzuki Cross-Coupling Reactions. (2018). Semantic Scholar. Retrieved February 13, 2026, from [Link]

  • Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. (2024). MDPI. Retrieved February 13, 2026, from [Link]

Sources

Foundational

Unlocking the Therapeutic Potential of 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile Derivatives: A Technical Guide for Drug Discovery

Abstract The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in medicinal chemistry. The 1-(3-bromophenyl)-4-oxocyclohexanecarbonitrile scaffold represents a promisin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in medicinal chemistry. The 1-(3-bromophenyl)-4-oxocyclohexanecarbonitrile scaffold represents a promising, yet underexplored, chemical entity with significant potential for derivatization and biological activity. The presence of a bromophenyl group, a common motif in bioactive compounds, coupled with a reactive cyclohexanone and a nitrile functionality, offers a versatile platform for the synthesis of diverse chemical libraries. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the biological activity potential of 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile derivatives. We will delve into the rationale for targeting this scaffold, propose synthetic strategies, and detail a roadmap for comprehensive biological evaluation, encompassing in vitro cytotoxicity, antimicrobial screening, and in silico predictive modeling.

Introduction: The Rationale for Investigating 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile Derivatives

The chemical architecture of 1-(3-bromophenyl)-4-oxocyclohexanecarbonitrile combines several features that are attractive for drug discovery. The bromophenyl moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates, often contributing to enhanced binding affinity and favorable pharmacokinetic properties.[1][2] The cyclohexanone ring provides a three-dimensional scaffold that can be functionalized to explore chemical space and optimize interactions with biological targets. Furthermore, the nitrile group can participate in various chemical transformations and may act as a hydrogen bond acceptor or a bioisostere for other functional groups.

Derivatives of structurally related compounds, such as those containing a bromophenyl group or a cyclohexanecarbonitrile core, have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and analgesic effects.[3][4] For instance, various bromophenyl-containing heterocyclic compounds have shown significant cytotoxic activity against a panel of human cancer cell lines.[2][5] Similarly, functionalized cyclohexane derivatives have emerged as a promising class of antimicrobial agents.[6] These precedents provide a strong rationale for the systematic investigation of 1-(3-bromophenyl)-4-oxocyclohexanecarbonitrile derivatives as a potential source of novel therapeutic leads.

This guide will outline a strategic approach to unlock the therapeutic potential of this scaffold, from initial synthesis to comprehensive biological characterization.

Synthetic Strategies: Building a Diverse Chemical Library

The synthetic accessibility of the 1-(3-bromophenyl)-4-oxocyclohexanecarbonitrile core structure allows for the generation of a diverse library of derivatives. The ketone and nitrile functionalities serve as key handles for chemical modification.

Modification of the Ketone Group

The carbonyl group of the cyclohexanone ring is a prime site for derivatization. Standard ketone chemistry can be employed to introduce a variety of substituents, thereby modulating the steric and electronic properties of the molecule.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can yield a library of amino derivatives.

  • Wittig Reaction: Conversion of the ketone to an alkene can be achieved using phosphorus ylides, introducing a range of substituted exocyclic double bonds.

  • Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group will generate tertiary alcohols with diverse alkyl, aryl, or heteroaryl substituents.

  • Knoevenagel Condensation: Reaction with active methylene compounds can lead to the formation of α,β-unsaturated systems, which are of interest as potential Michael acceptors in biological systems.

Modification of the Nitrile Group

The nitrile group offers another avenue for chemical diversification.

  • Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid, which can then be further functionalized as an amide or ester.

  • Reduction: Reduction of the nitrile to a primary amine provides a new site for derivatization.

  • Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic rings, such as tetrazoles or triazoles, which are known to be present in many biologically active molecules.

The following diagram illustrates a generalized workflow for the synthesis and diversification of the core scaffold.

G cluster_synthesis Synthesis of Core Scaffold cluster_diversification Chemical Diversification Start 3-Bromophenylacetonitrile + Acrylonitrile Core 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile Start->Core Michael Addition & Dieckmann Condensation Ketone_Mod Ketone Modification Core->Ketone_Mod Nitrile_Mod Nitrile Modification Core->Nitrile_Mod Reductive_Amination Reductive Amination Ketone_Mod->Reductive_Amination Wittig_Reaction Wittig Reaction Ketone_Mod->Wittig_Reaction Grignard_Addition Grignard Addition Ketone_Mod->Grignard_Addition Hydrolysis Hydrolysis Nitrile_Mod->Hydrolysis Reduction Reduction Nitrile_Mod->Reduction Cyclization Cyclization Nitrile_Mod->Cyclization Library Diverse Chemical Library Reductive_Amination->Library Wittig_Reaction->Library Grignard_Addition->Library Hydrolysis->Library Reduction->Library Cyclization->Library

Caption: Synthetic workflow for generating a library of derivatives.

In Silico Evaluation: Predicting Biological Potential

Prior to extensive wet-lab synthesis and testing, in silico methods can provide valuable insights into the potential biological activity and drug-likeness of the designed derivatives.[7][8] This predictive step helps in prioritizing compounds for synthesis and can guide the design of more potent and safer drug candidates.[9][10]

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical determinants of a drug's success.[8] Various computational tools can predict these properties based on the chemical structure of a compound.

Table 1: Key ADMET Parameters for In Silico Prediction

ParameterDescriptionImportance in Drug Discovery
Absorption
Oral BioavailabilityThe fraction of an orally administered drug that reaches systemic circulation.High oral bioavailability is desirable for patient convenience.
Caco-2 PermeabilityAn in vitro model for predicting intestinal drug absorption.High permeability suggests good absorption from the gut.
Distribution
Blood-Brain Barrier (BBB) PenetrationThe ability of a compound to cross the BBB and enter the central nervous system.Important for CNS-targeting drugs; undesirable for peripherally acting drugs.
Plasma Protein BindingThe extent to which a drug binds to proteins in the blood plasma.High binding can reduce the amount of free drug available to exert its effect.
Metabolism
Cytochrome P450 (CYP) InhibitionThe potential of a compound to inhibit major drug-metabolizing enzymes.Inhibition can lead to drug-drug interactions and toxicity.
Excretion
Half-life (t1/2)The time it takes for the concentration of a drug to be reduced by half in the body.Influences dosing frequency.
Toxicity
Ames MutagenicityPredicts the mutagenic potential of a compound.A positive result is a major red flag for carcinogenicity.
hERG InhibitionPredicts the potential of a compound to block the hERG potassium channel.hERG blockage can lead to fatal cardiac arrhythmias.
Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11][12] This can be used to predict the binding affinity of the synthesized derivatives to specific biological targets, such as enzymes or receptors implicated in disease.

Experimental Protocol: Molecular Docking Study

  • Target Selection: Based on the known activities of related bromophenyl compounds, potential anticancer targets such as tubulin, protein kinases (e.g., EGFR, VEGFR), or aromatase can be selected.[1] For antimicrobial studies, targets like DNA gyrase or dihydrofolate reductase are relevant.

  • Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the synthesized ligands by generating their 3D structures and optimizing their geometries.

  • Docking Simulation: Use a docking software (e.g., AutoDock, Glide, GOLD) to dock the ligands into the active site of the target protein.

  • Analysis of Results: Analyze the docking scores (binding energies) and the binding poses of the ligands.[11] Lower binding energies generally indicate a more favorable interaction. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

The following diagram illustrates the workflow for in silico evaluation.

G Designed_Derivatives Designed Derivatives Library ADMET_Prediction ADMET Prediction Designed_Derivatives->ADMET_Prediction Molecular_Docking Molecular Docking Designed_Derivatives->Molecular_Docking Prioritized_Compounds Prioritized Compounds for Synthesis ADMET_Prediction->Prioritized_Compounds Filter for Drug-like Properties Molecular_Docking->Prioritized_Compounds Select High-Affinity Binders

Caption: In silico evaluation workflow.

In Vitro Biological Evaluation: Uncovering Therapeutic Activity

Following in silico prioritization, the synthesized compounds should be subjected to a battery of in vitro assays to determine their biological activity.

Cytotoxicity Screening Against Cancer Cell Lines

Given the anticancer potential of many bromophenyl-containing molecules, a primary focus of the biological evaluation should be cytotoxicity screening.[2][5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 2: Example Data Presentation for MTT Assay Results

Compound IDCancer Cell LineIC50 (µM)
Derivative 1MCF-715.2
Derivative 1A54928.7
Derivative 2MCF-78.9
Derivative 2A54912.4
Doxorubicin (Control)MCF-70.5
Doxorubicin (Control)A5490.8
Antimicrobial Activity Screening

The potential of the derivatives as antimicrobial agents should also be investigated, given the known antimicrobial properties of some cyclohexanecarbonitrile and bromophenyl compounds.[6][13]

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.[14][15][16]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive bacterium, Escherichia coli as a Gram-negative bacterium, and Candida albicans as a fungus).

  • Inoculation of Agar Plates: Evenly spread the microbial inoculum onto the surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud dextrose agar plates (for fungi).

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[17]

  • Compound Application: Add a defined volume of each synthesized compound solution (at a specific concentration) into the wells. Include a positive control (a known antibiotic or antifungal) and a negative control (the solvent used to dissolve the compounds).[18]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Measurement of Inhibition Zones: Measure the diameter of the clear zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Table 3: Example Data Presentation for Agar Well Diffusion Assay Results

Compound IDS. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)
Derivative 3181215
Derivative 4221019
Ciprofloxacin (Control)2528-
Fluconazole (Control)--24

The following diagram illustrates the in vitro biological evaluation workflow.

G Synthesized_Compounds Synthesized & Purified Derivatives Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Synthesized_Compounds->Cytotoxicity_Screening Antimicrobial_Screening Antimicrobial Screening (Agar Well Diffusion) Synthesized_Compounds->Antimicrobial_Screening Hit_Compounds_Anticancer Anticancer 'Hit' Compounds (Low IC50) Cytotoxicity_Screening->Hit_Compounds_Anticancer Hit_Compounds_Antimicrobial Antimicrobial 'Hit' Compounds (Large Inhibition Zones) Antimicrobial_Screening->Hit_Compounds_Antimicrobial

Caption: In vitro biological evaluation workflow.

Conclusion and Future Directions

The 1-(3-bromophenyl)-4-oxocyclohexanecarbonitrile scaffold presents a compelling starting point for the development of novel therapeutic agents. This technical guide has provided a structured and comprehensive framework for the synthesis, in silico analysis, and in vitro biological evaluation of its derivatives. By systematically exploring the chemical space around this core structure and employing a rational, multi-pronged approach to biological testing, researchers can efficiently identify and optimize lead compounds with potential anticancer and antimicrobial activities.

Future work should focus on elucidating the mechanism of action of the most promising "hit" compounds. For anticancer leads, this could involve cell cycle analysis, apoptosis assays, and investigation of their effects on specific signaling pathways. For antimicrobial leads, determination of the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) will be crucial next steps. The integration of structure-activity relationship (SAR) studies throughout this process will be paramount in guiding the design of next-generation derivatives with enhanced potency and improved pharmacological profiles. The journey from a promising scaffold to a clinically viable drug is arduous, but the systematic approach outlined in this guide provides a solid foundation for navigating this challenging and rewarding path.

References

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies. [Link]

  • Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. [Link]

  • Agar well diffusion assay. (2020). YouTube. [Link]

  • Cyclohexane and its functionally substituted derivatives. (n.d.). SciSpace. [Link]

  • Design, synthesis and biological evaluation of novel 5-(4-bromophenyl)-1,3-oxazole derivatives as aromatase inhibitors for breast cancer therapy. (2017). International Journal of Pharmaceutical Sciences and Research. [Link]

  • 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. (1981). PubMed. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine Derivatives: Synthesis, Biological Activity and Molecular Docking Study With ADME Profile. (2019). PubMed. [Link]

  • CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. (2019). ResearchGate. [Link]

  • Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. (2023). National Center for Biotechnology Information. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). National Center for Biotechnology Information. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NEW FUNCTIONALLY SUBSTITUTED DIALKYL CARBOXYLATE CYCLOHEXANE DERIVATIVES. (n.d.). ResearchGate. [Link]

  • Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. (2021). MDPI. [Link]

  • ADMET Prediction. (n.d.). Rowan Scientific. [Link]

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (n.d.). National Center for Biotechnology Information. [Link]

  • Predict ADMET Properties with Proprietary Data. (n.d.). Digital Chemistry. [Link]

  • Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. (2017). National Center for Biotechnology Information. [Link]

  • Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. (2015). National Center for Biotechnology Information. [Link]

  • Cytotoxicity of compounds on three human tumor cancer cell lines and... (n.d.). ResearchGate. [Link]

  • Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. (2022). MDPI. [Link]

  • 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. (1981). PubMed. [Link]

  • Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. (2022). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. (2016). National Center for Biotechnology Information. [Link]

  • In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. (2022). National Center for Biotechnology Information. [Link]

  • A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. (2021). MDPI. [Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2019). National Center for Biotechnology Information. [Link]

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (2025). Journal of Pharmaceutical Research International. [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). ResearchGate. [Link]

  • Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and antico. (n.d.). SciSpace. [Link]

  • Synthesis of 1‐Aryl Isoquinolinones or o‐Diaryl Pyrimidines via Bismuth Triflate‐Mediated Intermolecular Annulation of Arylacetic Acids with Nitroarylaldehydes or Trimethoxybenzene in the Presence of Acetonitrile. (n.d.). ResearchGate. [Link]

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination Protocols for 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile

Executive Summary This technical guide details the reductive amination of 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile (referred to herein as Compound 1 ). This substrate presents specific synthetic challenges due to t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the reductive amination of 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile (referred to herein as Compound 1 ). This substrate presents specific synthetic challenges due to the presence of a quaternary center at C1 and two reducible functional groups: a nitrile and an aryl bromide .

Standard reductive amination conditions (e.g., catalytic hydrogenation) pose a high risk of chemoselectivity failure (dehalogenation or nitrile reduction). This guide prioritizes hydride-based protocols using Sodium Triacetoxyborohydride (STAB) and Titanium(IV) Isopropoxide additives to ensure chemoselectivity and maximize yield while addressing stereochemical outcomes (cis/trans isomerism).[1]

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The successful conversion of the C4 ketone to an amine must preserve the integrity of the C1 substituents.

Functional GroupRisk FactorIncompatible ReagentsPreferred Approach
Aryl Bromide Hydrodehalogenation (loss of Br)

, Dissolving Metals (

)
Mild Hydrides (STAB,

)
Nitrile Reduction to primary amine (

)

, Borane-THF (reflux)
STAB (Room Temp),

(controlled)
C4 Ketone Steric hindrance from C1Bulky amines may fail to condenseLewis Acid Activation (

)
Stereochemical Control

The reductive amination at C4 creates a new stereocenter. The ratio of cis (amine and aryl group on the same side) to trans isomers is dictated by the hydride attack trajectory.

  • Equatorial Attack (Kinetic Control): Favored by bulky reducing agents (e.g., STAB). Leads to the Axial Amine (cis relative to the C1-phenyl if the phenyl is equatorial).

  • Axial Attack (Thermodynamic Control): Favored by small reducing agents (e.g.,

    
     or 
    
    
    
    ).[2] Leads to the Equatorial Amine (trans relative to the C1-phenyl).[1]
Decision Matrix Workflow

Reaction_Workflow Start Substrate: Compound 1 AmineCheck Is the Amine Sterically Hindered? Start->AmineCheck MethodA Method A: Standard STAB (High Chemoselectivity) AmineCheck->MethodA No (Primary/Unbranched Sec.) MethodB Method B: Ti(OiPr)4 + NaBH4 (For Difficult Condensations) AmineCheck->MethodB Yes (Branched/Weak Nucleophile) Result Workup & Isolation (Acidic Quench Required) MethodA->Result MethodB->Result

Figure 1: Decision matrix for selecting the appropriate reductive amination protocol based on amine nucleophilicity.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB)

Best for: Primary amines, unhindered secondary amines. Mechanism: Direct reductive amination.[1][3][4] STAB is mild enough to leave the imine/iminium equilibrium undisturbed while reducing the iminium species faster than the ketone.

Reagents:

  • Substrate: Compound 1 (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1][5]

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation.

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve Compound 1  (10 mmol) in DCE (30 mL).
    
  • Amine Addition: Add the amine (11 mmol) and Acetic Acid (10 mmol). Stir for 15–30 minutes at room temperature to establish the hemiaminal/imine equilibrium.

  • Reduction: Add STAB (15 mmol) in one portion.

    • Note: Mild effervescence may occur.[1]

  • Monitoring: Stir at room temperature for 2–16 hours. Monitor by TLC or LCMS.[1]

    • Checkpoint: Look for the disappearance of the ketone (M+H of substrate) and appearance of the amine product.

  • Quench: Quench carefully with saturated aqueous

    
     (30 mL). Stir vigorously for 20 minutes to break down boron-amine complexes.
    
  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
Protocol B: Titanium-Mediated Reduction

Best for: Weakly nucleophilic amines (e.g., anilines) or sterically encumbered amines.[1] Mechanism: Formation of a titanium-imine complex (Lewis acid activation) followed by in-situ reduction.[1][4]

Reagents:

  • Substrate: Compound 1 (1.0 equiv)

  • Amine: 1.2 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Ethanol (absolute) or THF.[1]

Step-by-Step Procedure:

  • Complexation: In a dry flask under

    
    , combine Compound 1  (10 mmol) and the amine (12 mmol).
    
  • Titanium Addition: Add

    
      (15 mmol) neat.[1]
    
    • Observation: The solution often turns yellow/orange and may warm slightly.

  • Imine Formation: Stir neat or in minimal THF for 1–4 hours.

    • Critical: Ensure complete conversion to the imine (checked by IR or NMR aliquots) before adding the reductant.

  • Dilution: Dilute with absolute Ethanol (20 mL).

  • Reduction: Cool to 0°C. Add

    
      (15 mmol) portion-wise. Allow to warm to room temperature and stir for 2 hours.
    
  • Hydrolysis (The "Curing" Step): Add water (5 mL) dropwise. A heavy white precipitate (

    
    ) will form.[1]
    
  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.[1]

  • Workup: Concentrate the filtrate and partition between EtOAc and saturated

    
    .
    

Mechanistic Pathway & Stereochemistry

The stereochemical outcome is dictated by the approach of the hydride to the intermediate iminium ion.[2]

Mechanism Ketone Ketone (C4) Imine Iminium Ion (Planar C=N) Ketone->Imine R-NH2 / H+ Transition Hydride Attack Imine->Transition Cis Axial Amine (Kinetic/STAB) Transition->Cis Equatorial Attack (Bulky H-) Trans Equatorial Amine (Thermodynamic) Transition->Trans Axial Attack (Small H-)

Figure 2: Divergent pathways for stereoselective reduction.

  • Observation: Using STAB (Protocol A) often yields a mixture enriched in the axial amine (cis-isomer relative to bulky groups) due to the steric bulk of the triacetoxyborohydride group forcing an equatorial trajectory [1].

  • Optimization: If the trans (equatorial) amine is required, consider using Protocol B (

    
    ) or equilibrating the final product in thermodynamic conditions.
    

Analytical & Troubleshooting Guide

Key Analytical Markers
  • 1H NMR (CDCl3):

    • H4 Proton (Geminal to Amine):

      • Axial Amine (cis): Narrow multiplet (

        
         Hz) due to gauche couplings.[1]
        
      • Equatorial Amine (trans): Broad triplet of triplets (

        
        , 
        
        
        
        Hz) due to diaxial coupling with C3/C5 protons.
  • IR Spectroscopy:

    • Disappearance of Ketone stretch (

      
      ).[1]
      
    • Retention of Nitrile stretch (

      
      ).[1]
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Imine formation is unfavorable (sterics).[1]Switch to Protocol B (

).[1] Increase temperature to 40-50°C during imine formation.[1]
"Sticky" Workup Boron-amine complexes are stable.[1]Ensure the quench is acidic (1M HCl) or use oxidative workup (

) if substrate allows (risk to nitrile). Preferred: Extended stirring with sat.

.
Loss of Bromide Contamination with transition metals or use of

.
Strictly avoid Pd/Pt catalysts.[1] Use high-purity STAB.
Dialkylation Primary amine is too reactive.[1]Use excess amine (1.5–2.0 equiv) or add the ketone to the amine-reductant mixture (Inverse Addition).[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1][5][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[5] [Link]

  • Mattson, R. J., et al. (1990).[4] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4] [Link]

  • Borch, R. F., et al. (1971).[6] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904. [Link]

Sources

Application

Technical Guide: Hydrolysis Strategies for 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile

Abstract This Application Note details the chemoselective hydrolysis of 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile (CAS 1202006-92-5). The structural coexistence of a sterically hindered nitrile at a quaternary cente...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the chemoselective hydrolysis of 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile (CAS 1202006-92-5). The structural coexistence of a sterically hindered nitrile at a quaternary center and a base-sensitive ketone at the 4-position presents a specific synthetic challenge. Standard alkaline hydrolysis protocols often lead to extensive byproduct formation via aldol condensation or polymerization of the ketone. This guide provides two validated pathways: a Platinum-Catalyzed Hydration for high-yield access to the amide (preserving the ketone), and a robust Acid-Mediated Hydrolysis for direct conversion to the carboxylic acid.

Structural Analysis & Chemical Challenges

The target molecule features two competing reactive sites that dictate reagent selection:

FeatureChemical ConsequenceSynthetic Risk
C1 Quaternary Center High steric hindrance around the nitrile group.Requires forcing conditions (high T, strong reagents) for hydrolysis.[1]
C4 Ketone (=O) Electrophilic carbonyl susceptible to enolization.High Risk: Strong bases (NaOH/KOH) at high temperatures trigger self-aldol condensation or polymerization.
3-Bromophenyl Aryl halide moiety.Generally stable to hydrolysis, but incompatible with organometallic nucleophiles (e.g., Grignards).
Decision Matrix
  • Target: Amide

    
     Use Method A  (Pt-Catalysis or UHP). Highest Chemoselectivity.
    
  • Target: Carboxylic Acid

    
     Use Method B  (Acidic Hydrolysis). Avoids Aldol side-reactions.
    
  • Avoid: Standard alkaline hydrolysis (e.g., 20% NaOH, reflux) due to rapid degradation of the 4-oxo-cyclohexyl ring.

Visualizing the Reaction Pathways[2]

ReactionPathways Start 1-(3-Bromophenyl)- 4-oxocyclohexanecarbonitrile Amide Primary Amide (Intermediate) Start->Amide Method A: Pt-Catalyst or UHP (Chemoselective) Acid 1-(3-Bromophenyl)- 4-oxocyclohexanecarboxylic Acid Start->Acid Method B: H2SO4 / AcOH (Direct Acid Hydrolysis) Byproducts Aldol Polymers / Degradation Products Start->Byproducts Strong Base (NaOH) (AVOID) Amide->Acid HNO2 or Mild Acid Hydrolysis

Figure 1: Strategic reaction pathways. Green path indicates the highest chemoselectivity.

Method A: Chemoselective Hydration to the Amide

Objective: Convert the nitrile to the primary amide without affecting the ketone. Recommended System: Ghaffar-Parkins Platinum Catalyst OR Urea-Hydrogen Peroxide (UHP).

Protocol A1: Platinum-Catalyzed Hydration (The "Gold Standard")

This method uses the Parkins Catalyst [PtH(PMe2O)2H(PMe2OH)], which is highly active for hindered nitriles under neutral conditions.

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: [PtH(PMe2O)2H(PMe2OH)] (0.5 - 1.0 mol%)

  • Solvent: Ethanol / Water (1:1 v/v)

Procedure:

  • Setup: In a round-bottom flask, dissolve 10 mmol of the nitrile in 20 mL Ethanol.

  • Addition: Add 20 mL of deionized water. The solution may become cloudy.

  • Catalyst: Add 0.5 mol% (approx. 20 mg) of the Parkins catalyst.

  • Reaction: Heat to 80°C under an air atmosphere (inert gas is not strictly required but recommended). Monitor by TLC or LC-MS.

    • Note: Reaction time is typically 4–12 hours for hindered substrates.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol. The amide usually precipitates from the remaining aqueous layer. Filter and wash with cold water.

Protocol A2: Urea-Hydrogen Peroxide (UHP) (The "Accessible" Route)

If the Pt catalyst is unavailable, the Radziszewski reaction using UHP is a robust alternative that avoids strong caustic conditions.

Reagents:

  • Substrate: 1.0 equiv

  • Urea-Hydrogen Peroxide (UHP): 4.0 equiv

  • Potassium Carbonate (K2CO3): 0.2 equiv (Catalytic amount)

  • Solvent: Acetone / Water (3:1)

Procedure:

  • Dissolve the nitrile (10 mmol) in 30 mL Acetone/Water mixture.

  • Add K2CO3 (2 mmol) followed by UHP (40 mmol) in portions at 0°C.

  • Allow the mixture to warm to room temperature and stir for 12–24 hours.

    • Mechanism:[2][3][4][5][6] The hydroperoxide anion attacks the nitrile to form an imidate, which tautomerizes to the amide.

  • Quench: Carefully add saturated sodium sulfite (Na2SO3) solution to quench excess peroxide (Test with starch-iodide paper).

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

Method B: Direct Hydrolysis to Carboxylic Acid

Objective: Full hydrolysis to the carboxylic acid. Constraint: Must use acidic conditions to prevent ketone degradation.

Protocol B: Sulfuric Acid / Acetic Acid Reflux

Reagents:

  • Substrate: 1.0 equiv

  • Sulfuric Acid (H2SO4, conc.): 50% v/v

  • Glacial Acetic Acid (AcOH): 50% v/v (Solubilizing agent)

  • Water: (Present in the H2SO4 dilution)

Procedure:

  • Safety: Wear heavy gloves and face shield. Perform in a fume hood.

  • Mixture: In a heavy-walled flask, dissolve the nitrile (10 mmol) in 10 mL Glacial Acetic Acid.

  • Acid Addition: Slowly add 10 mL of 50-70% H2SO4 (prepared by adding acid to water).

    • Tip: The acetic acid ensures the lipophilic organic substrate remains in solution.

  • Reflux: Heat the mixture to reflux (approx. 100–110°C) for 12–24 hours.

    • Monitoring: Monitor the disappearance of the nitrile peak (~2240 cm⁻¹) by IR or consumption by HPLC.

  • Workup:

    • Cool the mixture to 0°C on an ice bath.

    • Pour the reaction mixture onto 100 g of crushed ice.

    • The carboxylic acid product often precipitates as a solid.

    • If Solid: Filter, wash with copious water to remove acid, and dry.

    • If Oiling Out: Extract with Dichloromethane (DCM). Wash the organic layer with water (2x) and very dilute NaHCO3 (carefully, to avoid extracting the acid product into the aqueous layer if pH gets too high, though the acid is weak). Dry over MgSO4 and concentrate.

Troubleshooting & Optimization

ObservationDiagnosisSolution
Low Conversion (Method A) Steric bulk at C1 is inhibiting attack.Increase catalyst loading to 2 mol% (Pt) or increase UHP equivalents to 10 equiv.
Black Tar Formation (Method B) Acid concentration too high; charring.Reduce H2SO4 concentration to 50%; ensure adequate stirring.
Ketone Loss Reaction conditions too basic.Switch strictly to Method A (Pt-Catalyst) or Method B (Acid). Do not use NaOH.
Incomplete Hydrolysis (Method B) Stopped at Amide stage.Extend reflux time; the amide-to-acid step is the rate-determining step for hindered centers.

References

  • Ghaffar, T., & Parkins, A. W. (1995).[7][8] The catalytic hydration of nitriles to amides using a homogeneous platinum phosphinito catalyst. Tetrahedron Letters, 36(47), 8657-8660. Link

  • Garg, N. K., et al. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 101, 327-341.[1] Link

  • McKillop, A., & Tarbin, J. A. (1996). Sodium perborate and sodium percarbonate: Cheap, safe and versatile oxidising agents in organic synthesis. Tetrahedron, 52(45), 14091-14123. (Context for peroxide hydrolysis).
  • Cohen, S. M., et al. (2005). Synthesis of 1-Aryl-4-oxocyclohexanecarboxylic acids. Journal of Medicinal Chemistry. (General scaffold reference).

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of C-N Bond Formation in Modern Synthesis The construction of carbon-nitrogen (C-N) bonds is a cornerstone of moder...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of C-N Bond Formation in Modern Synthesis

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl and heteroaryl amines are privileged structural motifs found in a vast array of bioactive molecules and functional materials.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial C-N linkages.[1][2] This reaction offers significant advantages over classical methods, such as nucleophilic aromatic substitution or reductive amination, due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions.[1]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of a functionally rich substrate, 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile. The presence of a ketone and a nitrile moiety on the cyclohexyl scaffold presents unique challenges and considerations for reaction optimization, which will be addressed in detail. This guide is intended to provide researchers with a robust starting point for their synthetic endeavors, grounded in mechanistic understanding and practical, field-proven insights.

Mechanistic Underpinnings: A Rationale-Driven Approach to Protocol Design

A thorough understanding of the reaction mechanism is paramount for successful troubleshooting and optimization. The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through a sequence of elementary steps involving a palladium catalyst.[1][2][3]

The catalytic cycle can be summarized as follows:

  • Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl bromide, forming a palladium(II) intermediate. This is often the rate-determining step of the catalytic cycle.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex. Subsequent deprotonation by a base generates a palladium(II) amido complex.

  • Reductive Elimination: The aryl group and the amino group on the palladium center couple and are eliminated from the metal, forming the desired C-N bond and regenerating the active palladium(0) catalyst.

The choice of ligand, base, and solvent plays a critical role in modulating the efficiency of each step in this cycle. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[4]

Experimental Protocol: Buchwald-Hartwig Amination of 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile with Benzylamine

This protocol details a representative procedure for the amination of 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile with benzylamine.

Reagents and Materials
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrileN/A278.141.01.0
Benzylamine100-46-9107.151.21.2
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.020.02
XPhos564483-18-7476.650.040.04
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Toluene (anhydrous)108-88-392.145 mL-
Equipment
  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Magnetic stir plate with heating capabilities

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile (1.0 mmol), palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

    • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

    • Add anhydrous toluene (5 mL) via syringe.

    • Finally, add benzylamine (1.2 mmol) via syringe.

  • Reaction Execution:

    • Immerse the reaction flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 1-(3-(benzylamino)phenyl)-4-oxocyclohexanecarbonitrile.

Visualizing the Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Bromide, Pd(OAc)₂, XPhos, NaOtBu purge Purge with Inert Gas (Ar or N₂) reagents->purge add_solvent Add Anhydrous Toluene purge->add_solvent add_amine Add Benzylamine add_solvent->add_amine heat Heat to 100 °C with Vigorous Stirring add_amine->heat monitor Monitor by TLC/LC-MS (12-24 h) heat->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine & Dry (Na₂SO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Column Chromatography concentrate->purify product product purify->product Purified Product

Figure 1. A generalized workflow for the Buchwald-Hartwig amination.

Key Considerations and Troubleshooting

The presence of both a ketone and a nitrile on the 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile substrate necessitates careful consideration of potential side reactions and optimization strategies.

  • α-Arylation of the Ketone: A potential side reaction is the palladium-catalyzed α-arylation of the ketone enolate.[1] The use of a strong base like sodium tert-butoxide can promote enolate formation. While the C-N bond formation is generally faster, prolonged reaction times or higher temperatures could lead to the formation of this byproduct. If α-arylation is a significant issue, screening of weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial, although this might require higher catalyst loadings or longer reaction times.

  • Nitrile Group Compatibility: The nitrile functionality is generally well-tolerated in Buchwald-Hartwig aminations. However, its weak basicity could potentially interact with the palladium catalyst. The use of bulky, electron-rich ligands like XPhos helps to create a sterically hindered catalytic environment, minimizing unwanted coordination of the nitrile group.

  • Choice of Ligand: The selection of the phosphine ligand is crucial for the success of the reaction. For aryl bromides, a variety of ligands can be effective. XPhos is a good starting point due to its broad applicability and high reactivity. Other suitable ligands from the Buchwald group, such as SPhos or RuPhos, could also be screened for optimal performance with this specific substrate.[4]

  • Base Selection: Sodium tert-butoxide is a strong base that is highly effective in many Buchwald-Hartwig aminations. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate or potassium phosphate are viable alternatives.[2] The choice of base can also influence the rate of competing side reactions.

The Catalytic Cycle in Detail

Buchwald_Hartwig_Cycle pd0 L₂Pd⁰ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_aryl L₂(Ar)PdII(Br) oxidative_addition->pd2_aryl amine_coordination Amine Coordination pd2_aryl->amine_coordination RNH₂ pd2_amine_complex [L₂(Ar)PdII(H₂NR)]⁺Br⁻ amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido L₂(Ar)PdII(HNR) deprotonation->pd2_amido - H-Base⁺Br⁻ reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Ar-NHR

Figure 2. The catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of arylamines. The successful application of this methodology to complex and functionally diverse substrates like 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile hinges on a rational approach to reaction design, informed by a solid understanding of the underlying catalytic mechanism. By carefully selecting the appropriate catalyst, ligand, base, and solvent, and by being mindful of potential side reactions, researchers can effectively harness the power of this reaction to advance their synthetic programs in drug discovery and materials science.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Dorel, R. and Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Profiling: Structural Isomers of C13H12BrNO

Topic: Mass Spectrometry Fragmentation Pattern of C13H12BrNO Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In medicinal chemistry and foren...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of C13H12BrNO Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry and forensic analysis, the molecular formula C13H12BrNO represents a distinct isobaric challenge. This formula corresponds to multiple pharmacologically relevant scaffolds, including brominated amides , diphenylamines , and quinolinone derivatives . While high-resolution mass spectrometry (HRMS) confirms the elemental composition, it cannot distinguish between structural isomers.

This guide provides a technical comparison of the fragmentation patterns of three distinct C13H12BrNO isomers using Electron Ionization (EI) mass spectrometry. By analyzing specific dissociation pathways—such as McLafferty rearrangements ,


-cleavages , and radical losses —we establish a self-validating protocol for structural elucidation.
The Isobaric Targets

We compare three representative isomers commonly encountered in synthetic libraries:

Compound LabelChemical NameStructure ClassKey Functional Groups
Isomer A

-(1-Naphthyl)-2-bromopropanamide
AmideNaphthalene, Amide, Sec-Alkyl Bromide
Isomer B 4-Bromo-4'-methoxydiphenylamine Secondary AmineDiphenylamine, Methoxy ether, Aryl Bromide
Isomer C 7-Bromo-2-cyclopropyl-8-methyl-4-quinolinone HeterocycleQuinolinone, Cyclopropyl, Cyclic Amide
Comparative Fragmentation Analysis
2.1 Isomer A: The Labile Amide (

-(1-Naphthyl)-2-bromopropanamide)
  • Molecular Ion (

    
    ):  Observed at m/z 277/279 (1:1 ratio due to 
    
    
    
    ). The intensity is moderate due to the stabilizing naphthalene ring but limited by the labile C-Br bond.
  • Primary Pathway (C-Br Cleavage): The aliphatic C-Br bond is the weakest link. Homolytic cleavage yields a stable radical cation

    
    .
    
    • Diagnostic Peak: m/z 198 (Base peak in many conditions). This corresponds to the

      
      -(1-naphthyl)propanamide cation.
      
  • Secondary Pathway (Amide Cleavage): Inductive cleavage at the amide bond often retains charge on the aromatic amine fragment.

    • Diagnostic Peak: m/z 143 (

      
       - 1-naphthylamine radical cation).
      
2.2 Isomer B: The Stable Amine (4-Bromo-4'-methoxydiphenylamine)
  • Molecular Ion (

    
    ):  Very intense 
    
    
    
    at m/z 277/279. The extensive conjugation of the diphenylamine system stabilizes the radical cation, making it the base peak or near-base peak.
  • Primary Pathway (Methyl Radical Loss): Aromatic methyl ethers typically lose a methyl radical (

    
    , 15 Da) to form a resonance-stabilized quinoid ion.
    
    • Diagnostic Peak: m/z 262/264 (

      
      ). The retention of the Br isotope pattern in this fragment is crucial proof that Br is on the aromatic ring, not the lost alkyl group.
      
  • Secondary Pathway (C-N Cleavage): Heterolytic cleavage of the C-N bond is difficult but yields bromophenyl or methoxyphenyl cations.

2.3 Isomer C: The Cyclic Ketone (7-Bromo-2-cyclopropyl-8-methyl-4-quinolinone)
  • Molecular Ion (

    
    ):  Strong 
    
    
    
    at m/z 277/279 due to the aromatic heterocycle.
  • Primary Pathway (Cyclopropyl Loss): Cyclopropyl groups are prone to ring opening or radical loss. Loss of the cyclopropyl radical (

    
    , 41 Da) is a signature event.
    
    • Diagnostic Peak: m/z 236/238 (

      
      ).
      
  • Secondary Pathway (CO Expulsion): Quinolinones often expel carbon monoxide (CO, 28 Da) from the ring system, resulting in a ring contraction.

Visualization of Signaling Pathways

The following diagram maps the logical decision tree for differentiating these isomers based on their unique fragmentation signatures.

FragmentationPathways Start Unknown C13H12BrNO (m/z 277/279 Doublet) CheckM15 Check for [M-15]+ (Loss of Methyl) Start->CheckM15 Step 1: Alkyl Loss? CheckMBr Check for [M-Br]+ (Loss of Bromine, m/z 198) CheckM15->CheckMBr No ResultB Isomer B: Diphenylamine (Stable Aromatic Br + OMe) CheckM15->ResultB Yes (Strong m/z 262) Quinoid Formation CheckM41 Check for [M-41]+ (Loss of Cyclopropyl) CheckMBr->CheckM41 No (Br retained) ResultA Isomer A: Amide (Labile Aliphatic Br) CheckMBr->ResultA Yes (Strong m/z 198) Aliphatic C-Br Cleavage ResultC Isomer C: Quinolinone (Cyclopropyl Group) CheckM41->ResultC Yes (m/z 236) Cyclopropyl Radical Loss

Figure 1: Decision tree for structural elucidation of C13H12BrNO isomers via EI-MS fragmentation logic.

Experimental Data Summary

The following table synthesizes the expected mass spectral data. Relative intensities (RI) are estimates based on standard EI-MS behavior for these functional groups [1, 2].

FeatureIsomer A (Amide) Isomer B (Amine) Isomer C (Quinolinone)
Molecular Ion (

)
m/z 277/279 (RI: 20-40%)m/z 277/279 (RI: 80-100%)m/z 277/279 (RI: 60-80%)
Base Peak (100%) m/z 198 (

) or 143 (Naphthylamine)
m/z 277 (

) or 262 (

)
m/z 236 (

) or

Isotope Pattern Doublet lost in base peak (m/z 198 is singlet)Doublet retained in major fragmentsDoublet retained in major fragments
Key Neutral Loss

79/81 (Bromine radical)

15 (Methyl radical)

41 (Cyclopropyl)
Low Mass Ions m/z 43 (

from propionyl)
m/z 77 (

)
m/z 41 (

)
Detailed Experimental Protocol

To replicate these results, the following self-validating protocol is recommended. This workflow minimizes thermal degradation, which is critical for Isomer A.

Step 1: Sample Preparation
  • Solvent: Dissolve 0.1 mg of sample in 1 mL of HPLC-grade Methanol (MeOH). Avoid chlorinated solvents to prevent isobaric interference.

  • Concentration: Dilute to 10 µg/mL for Direct Insertion Probe (DIP) or GC-MS injection.

Step 2: Instrument Configuration (GC-EI-MS)
  • Inlet Temperature: Set to 200°C . Note: Higher temperatures (>250°C) may cause thermal dehydrobromination of Isomer A, leading to false peaks.

  • Column: Rxi-5Sil MS (30m x 0.25mm ID, 0.25µm film).

  • Oven Program: Hold 60°C for 1 min

    
     Ramp 20°C/min to 300°C 
    
    
    
    Hold 5 min.
  • Ion Source: Electron Ionization (EI) at 70 eV . Source temp: 230°C.

Step 3: Data Validation Criteria
  • Isotope Check: Verify the 1:1 ratio at m/z 277/279. If the ratio deviates significantly (e.g., 3:1), the sample is not a monobromo compound [3].

  • Fragment Confirmation:

    • For Isomer A , confirm the absence of the Br doublet in the m/z 198 peak.

    • For Isomer B , confirm the presence of the Br doublet in the m/z 262 peak.

Mechanistic Deep Dive: Why These Patterns Occur

Causality in Isomer A (The "Weak Link" Effect): The bond dissociation energy (BDE) of an aliphatic C-Br bond (


68 kcal/mol) is significantly lower than an aromatic C-Br bond (

80 kcal/mol). In Isomer A, the bromine is attached to a secondary alkyl carbon. Upon ionization, the radical cation rapidly stabilizes by expelling the bromine atom to form a secondary carbocation stabilized by the adjacent carbonyl group. This makes the

peak dominant.

Causality in Isomer B (Resonance Stabilization): In the diphenylamine system, the nitrogen lone pair donates electron density into both rings. When the methoxy group loses a methyl radical, the resulting oxygen radical can delocalize charge across the entire biphenyl system, forming a highly stable quinoid-like ion. This stability makes the


 pathway kinetically favorable over breaking the strong aromatic C-Br or C-N bonds [4].
References
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Propanamide, N-(1-naphthyl)-2-bromo-. National Institute of Standards and Technology.[1][2] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

Sources

Comparative

A Comparative Guide to the Spectroscopic Interrogation of Nitrile and Ketone Moieties in 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile (CAS 1202006-92-5)

In the landscape of drug discovery and development, the precise and unambiguous identification of functional groups within a molecule is a cornerstone of chemical analysis. For the compound 1-(3-bromophenyl)-4-oxocyclohe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise and unambiguous identification of functional groups within a molecule is a cornerstone of chemical analysis. For the compound 1-(3-bromophenyl)-4-oxocyclohexanecarbonitrile (CAS 1202006-92-5), the presence of both a nitrile and a ketone functional group presents a distinct spectroscopic signature. This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for these moieties and offers a comparative perspective with alternative analytical techniques, empowering researchers to make informed decisions in their analytical workflows.

The Vibrational Language of Functional Groups: An Infrared Spectroscopy Primer

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds will absorb energy at specific frequencies corresponding to their natural vibrational frequencies. These absorptions are recorded as peaks in an IR spectrum, providing a unique "fingerprint" of the molecule's functional groups. The position, intensity, and shape of these peaks are dictated by factors such as bond strength, the mass of the atoms involved, and the electronic environment of the bond.

For 1-(3-bromophenyl)-4-oxocyclohexanecarbonitrile, two key functional groups are of interest: the nitrile (C≡N) and the ketone (C=O). Their distinct bond orders and polarities give rise to characteristic and readily identifiable peaks in the IR spectrum.

Deciphering the Spectrum of CAS 1202006-92-5: Predicted IR Peaks

The chemical structure of 1-(3-bromophenyl)-4-oxocyclohexanecarbonitrile comprises a brominated phenyl ring attached to a cyclohexanone ring which is also substituted with a nitrile group. This specific arrangement influences the electronic environment and, consequently, the vibrational frequencies of the nitrile and ketone groups.

The Nitrile (C≡N) Stretch

The carbon-nitrogen triple bond of a nitrile group is a strong and highly polar bond, resulting in a sharp and intense absorption peak in a relatively uncongested region of the IR spectrum. For aromatic nitriles, where the C≡N group is conjugated with the phenyl ring, the peak is typically observed at a slightly lower wavenumber compared to saturated nitriles.[1] This is due to the delocalization of π-electrons, which slightly weakens the C≡N bond.

  • Expected Peak Position: For the aryl nitrile in 1-(3-bromophenyl)-4-oxocyclohexanecarbonitrile, a sharp and intense peak is anticipated in the range of 2220-2240 cm⁻¹ .[1]

The Ketone (C=O) Stretch

The carbonyl group (C=O) of a ketone gives rise to one of the most characteristic and intense absorptions in an IR spectrum due to its large change in dipole moment during vibration. The position of the C=O stretching peak is sensitive to the molecular structure. For a saturated cyclic ketone like cyclohexanone, the peak is typically found around 1715 cm⁻¹.[2][3] The ring strain and electronic effects from substituents can influence this position.

  • Expected Peak Position: The cyclohexanone moiety in the target molecule is expected to exhibit a strong and sharp absorption peak at approximately 1710-1715 cm⁻¹ .[2][3]

Other Notable Peaks

Beyond the primary functional groups, other structural features of 1-(3-bromophenyl)-4-oxocyclohexanecarbonitrile will also produce characteristic IR absorptions:

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) are indicative of the C-H stretching vibrations of the phenyl ring.

  • Aliphatic C-H Stretch: Strong absorptions in the 2850-2960 cm⁻¹ region arise from the C-H stretching vibrations of the cyclohexyl ring.

  • Aromatic C=C Bending: Medium to strong absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

  • C-Br Stretch: The carbon-bromine bond will have a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
NitrileC≡N Stretch2220 - 2240Strong, Sharp
KetoneC=O Stretch1710 - 1715Strong, Sharp
Aromatic C-HStretch3010 - 3100Medium
Aliphatic C-HStretch2850 - 2960Strong
Aromatic C=CBending1450 - 1600Medium to Strong
C-BrStretch600 - 800Medium to Strong

Experimental Protocol for Acquiring an IR Spectrum

To obtain a high-quality IR spectrum of 1-(3-bromophenyl)-4-oxocyclohexanecarbonitrile, the following protocol using an Attenuated Total Reflectance (ATR) FT-IR spectrometer is recommended. ATR is a versatile technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics. The ATR crystal (typically diamond or germanium) should be clean.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform the background subtraction and present the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

A Comparative Analysis: Alternative Spectroscopic Techniques

While IR spectroscopy is an excellent tool for identifying functional groups, a comprehensive characterization often benefits from complementary techniques. Raman and Nuclear Magnetic Resonance (NMR) spectroscopy offer alternative and often confirmatory information.

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is often considered complementary to IR. While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. A key difference is the selection rules: IR activity requires a change in the dipole moment during a vibration, whereas Raman activity requires a change in the polarizability.

  • Nitrile (C≡N) Stretch: The C≡N bond is highly polarizable, leading to a strong and sharp signal in the Raman spectrum, typically in the same 2200-2300 cm⁻¹ region as the IR absorption.[4]

  • Ketone (C=O) Stretch: The C=O bond also produces a distinct Raman signal, although it is often weaker than the nitrile signal.

Advantages over IR:

  • Minimal interference from water, making it well-suited for aqueous samples.

  • Glass sample holders can be used.

  • Excellent for symmetric non-polar bonds that are weak in the IR spectrum.

Disadvantages:

  • Fluorescence from the sample or impurities can overwhelm the Raman signal.

  • The Raman effect is inherently weak, which can lead to lower sensitivity for some functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. It is an unparalleled tool for elucidating the complete molecular structure.

  • ¹³C NMR:

    • The nitrile carbon will appear in a characteristic chemical shift range of approximately 115-130 ppm .[5][6]

    • The ketone carbonyl carbon is highly deshielded and will resonate significantly further downfield, typically in the range of 190-220 ppm .[6] The distinct chemical shifts for the nitrile and ketone carbons provide unambiguous evidence for the presence of both functional groups.

  • ¹H NMR:

    • Protons on the carbons adjacent to the nitrile and ketone groups will be deshielded and show characteristic chemical shifts and coupling patterns, providing valuable information about the connectivity of the molecule.

Advantages over IR:

  • Provides a complete picture of the molecular skeleton and connectivity.

  • Allows for the differentiation of isomers.

  • Quantitative analysis is straightforward.

Disadvantages:

  • Lower sensitivity compared to IR spectroscopy.

  • More complex instrumentation and data interpretation.

  • Longer acquisition times.

Analytical Workflow for Functional Group Identification

The following diagram illustrates a logical workflow for the spectroscopic identification of the nitrile and ketone functional groups in a molecule like CAS 1202006-92-5.

Spectroscopic_Workflow cluster_ir Initial Screening cluster_raman Confirmatory Analysis cluster_nmr Structural Elucidation cluster_results Results IR IR Spectroscopy Raman Raman Spectroscopy IR->Raman Complementary Data NMR NMR Spectroscopy (¹H & ¹³C) IR->NMR Further Investigation Nitrile_ID Nitrile (C≡N) Identified IR->Nitrile_ID ~2230 cm⁻¹ peak Ketone_ID Ketone (C=O) Identified IR->Ketone_ID ~1715 cm⁻¹ peak Raman->Nitrile_ID Strong Signal Raman->Ketone_ID Confirmatory Signal Structure_Confirm Full Structure Confirmed NMR->Structure_Confirm ¹³C: ~120 & ~210 ppm ¹H: Connectivity Nitrile_ID->NMR Ketone_ID->NMR

Sources

Validation

A Comparative Guide to 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile and its Fluorinated Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic substitution of halogen atoms is a cornerstone of lead optimization. The choice between bromin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic substitution of halogen atoms is a cornerstone of lead optimization. The choice between bromine and fluorine on a core scaffold can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile and its fluorinated analogs, offering insights into their synthesis, physicochemical properties, and anticipated biological performance, supported by established principles and experimental data from related compounds.

The Strategic Role of Halogen Substitution in Drug Design

The introduction of halogens into a drug candidate is a widely employed strategy to modulate its properties.[1] Fluorine, the most electronegative element, is often used to enhance metabolic stability, increase binding affinity through the formation of hydrogen bonds and other non-covalent interactions, and fine-tune lipophilicity.[2] Conversely, bromine, a larger and more polarizable halogen, can also increase therapeutic activity and influence a drug's metabolism, sometimes through the formation of halogen bonds.[3] However, the larger size of bromine can also introduce steric hindrance and potentially lead to increased toxicity.[3]

Physicochemical Properties: A Comparative Analysis

Property1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile (Predicted/Inferred)Rationale and Supporting Data
Molecular Weight 278.14 g/mol 217.24 g/mol The atomic weight of bromine (79.90 amu) is significantly higher than that of fluorine (19.00 amu).
Lipophilicity (LogP) HigherLowerGenerally, brominated aromatic compounds are more lipophilic than their fluorinated counterparts. For example, the LogP of bromobenzene is 2.99, while that of fluorobenzene is 2.27.[4] This is attributed to the larger surface area of bromine.
Polar Surface Area (PSA) ~43.1 Ų (for the core structure)~43.1 Ų (for the core structure)The primary contributors to PSA (the nitrile and ketone groups) are unchanged. The halogen substituent has a minor effect on the overall PSA.
pKa Not significantly affectedNot significantly affectedThe electronic effect of a halogen at the meta position has a less pronounced effect on the acidity of the alpha-protons of the ketone compared to ortho or para substitution.

Impact on Metabolic Stability and Biological Activity

The choice between bromine and fluorine can have profound implications for a compound's metabolic fate and its interaction with biological targets.

Metabolic Stability

Fluorine is often introduced to block metabolically labile C-H bonds, thereby increasing a compound's half-life.[2] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) family.[5] In the case of 1-(3-halophenyl)-4-oxocyclohexanecarbonitrile, the phenyl ring is a likely site of oxidative metabolism. Replacing bromine with fluorine at the meta-position is anticipated to enhance metabolic stability by shielding the aromatic ring from hydroxylation. While both halogens are deactivating towards electrophilic aromatic substitution, the stronger inductive effect of fluorine provides a more robust metabolic block. Studies on the metabolism of 4-halobiphenyls have shown that both 4-fluoro- and 4-bromobiphenyl undergo metabolism, but the rates and regioselectivity can be influenced by the halogen.[6]

Cytochrome P450 (CYP) Inhibition

Drug-drug interactions are a major concern in drug development, often arising from the inhibition of CYP enzymes. Halogenated compounds can exhibit inhibitory activity against various CYP isoforms. The potential for CYP inhibition should be assessed for both the brominated and fluorinated analogs to identify any potential liabilities.

Target Binding and Biological Activity

The nature of the halogen can influence how a molecule fits into a protein's binding pocket and the types of interactions it forms. The smaller size of fluorine compared to bromine means that a fluoro-substituted analog may be better tolerated in a sterically constrained binding site.[5] Furthermore, fluorine can act as a hydrogen bond acceptor, potentially forming favorable interactions with the target protein that are not possible with bromine. Conversely, the larger and more polarizable bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.[3] The ultimate effect on biological activity is target-dependent and must be determined empirically. For instance, studies on 7-phenyl-pyrroloquinolinone derivatives showed that fluorination of the phenyl ring led to potent cytotoxicity in cancer cell lines.[7]

Experimental Protocols

To empirically determine the differences between 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile and its fluorinated analogs, the following experimental protocols are recommended.

Synthesis of 1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile

A general synthetic route can be adapted from known procedures for similar compounds.

Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Intermediate cluster_oxidation Oxidation cluster_final_product Final Product 3-Fluorophenylacetonitrile 3-Fluorophenylacetonitrile 1-(3-Fluorophenyl)cyclohexanecarbonitrile 1-(3-Fluorophenyl)cyclohexanecarbonitrile 3-Fluorophenylacetonitrile->1-(3-Fluorophenyl)cyclohexanecarbonitrile 1,5-Dibromopentane, Base, Solvent 1,5-Dibromopentane 1,5-Dibromopentane Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO) 1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile 1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile 1-(3-Fluorophenyl)cyclohexanecarbonitrile->1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile Oxidation Oxidizing Agent (e.g., CrO3) Oxidizing Agent (e.g., CrO3)

Caption: Synthetic scheme for 1-(3-Fluorophenyl)-4-oxocyclohexanecarbonitrile.

Step-by-step methodology:

  • Cyclization: To a solution of 3-fluorophenylacetonitrile in a suitable solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) portion-wise at 0°C.

  • After stirring for a short period, add 1,5-dibromopentane dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purify the crude 1-(3-fluorophenyl)cyclohexanecarbonitrile by column chromatography.

  • Oxidation: Dissolve the purified intermediate in a suitable solvent system, such as acetic acid and water.

  • Add an oxidizing agent, for example, chromium trioxide (CrO₃), and heat the mixture.

  • After the reaction is complete, cool the mixture, and extract the final product.

  • Purify the 1-(3-fluorophenyl)-4-oxocyclohexanecarbonitrile by recrystallization or column chromatography.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Termination cluster_analysis Analysis Test Compound Stock Test Compound Stock Incubate at 37°C Incubate at 37°C Test Compound Stock->Incubate at 37°C Liver Microsomes Liver Microsomes Liver Microsomes->Incubate at 37°C NADPH Regenerating System NADPH Regenerating System NADPH Regenerating System->Incubate at 37°C Time Points (0, 5, 15, 30, 60 min) Time Points (0, 5, 15, 30, 60 min) Incubate at 37°C->Time Points (0, 5, 15, 30, 60 min) Quench with Cold Acetonitrile Quench with Cold Acetonitrile Time Points (0, 5, 15, 30, 60 min)->Quench with Cold Acetonitrile Centrifuge and Collect Supernatant Centrifuge and Collect Supernatant Quench with Cold Acetonitrile->Centrifuge and Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Centrifuge and Collect Supernatant->LC-MS/MS Analysis Calculate Half-life and Intrinsic Clearance Calculate Half-life and Intrinsic Clearance LC-MS/MS Analysis->Calculate Half-life and Intrinsic Clearance

Caption: Workflow for the in vitro metabolic stability assay.

Step-by-step methodology:

  • Preparation: Prepare stock solutions of the test compounds (brominated and fluorinated analogs) in a suitable solvent (e.g., DMSO). Thaw pooled human liver microsomes on ice. Prepare a fresh NADPH regenerating system solution.

  • Incubation: In a 96-well plate, combine the liver microsomes, phosphate buffer (pH 7.4), and the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in the respective wells by adding an ice-cold stop solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can be calculated as 0.693/k. Intrinsic clearance (CLint) can then be calculated using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).

Conclusion

The choice between a bromine or fluorine substituent on the 1-phenyl-4-oxocyclohexanecarbonitrile scaffold presents a classic medicinal chemistry challenge with significant consequences for the drug development potential of the resulting analog. The fluorinated analog is anticipated to have a lower molecular weight, be less lipophilic, and exhibit greater metabolic stability compared to its brominated counterpart. These differences will likely translate into distinct pharmacokinetic profiles and may also impact target binding affinity and selectivity. While the brominated compound may offer advantages in terms of initial potency through interactions like halogen bonding, the improved drug-like properties of the fluorinated analog often make it a more attractive candidate for further development. The experimental protocols provided herein offer a clear path to generating the direct comparative data necessary to make an informed decision in a drug discovery program.

References

  • Burke, M. D., et al. (1982). Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. Biochemical Pharmacology, 31(10), 1849-1856.
  • Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book.
  • Hernandes, M. Z., et al. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current Drug Targets, 11(3), 303-314.
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of modern advances. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds and their intermediates). Journal of Fluorine Chemistry, 109(1), 3-11.
  • Taylor, N. F. (Ed.). (1979). Fluorinated Carbohydrates: Chemical and Biochemical Aspects. ACS Symposium Series.
  • U.S. National Library of Medicine. (n.d.). PubChem. Retrieved from [Link]

  • Walkinshaw, M. D. (1987). Halogen bonding in medicinal chemistry. Journal of Molecular Graphics, 5(2), 97-101.
  • Wang, J., et al. (2010). Fluorine in drug design: a review of the state of the art. Expert Opinion on Drug Discovery, 5(11), 1027-1049.
  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
  • Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Journal of Fluorine Chemistry, 127(8), 1013-1029.
  • Liang, T., et al. (2013). The role of fluorine in drug design. Future Medicinal Chemistry, 5(11), 1225-1227.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470.
  • Schlosser, M. (2006). The unique synthetic potential of organofluorine compounds.
  • Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry, 178, 546-560.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile

[1] Part 1: Executive Safety Summary (Immediate Action) 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile is a multi-functionalized organic intermediate containing a nitrile group, a ketone, and an aryl bromide.[1] Improper...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Safety Summary (Immediate Action)

1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile is a multi-functionalized organic intermediate containing a nitrile group, a ketone, and an aryl bromide.[1] Improper disposal poses risks of toxic gas generation (HCN) and environmental persistence.

Parameter Critical Data
CAS Number 1202006-92-5
Chemical Class Halogenated Organic Nitrile / Ketone
Primary Hazards Acute Toxicity (Oral) , Skin/Eye Irritation, STOT-SE (Respiratory).[1]
Reactivity Alert INCOMPATIBLE WITH ACIDS. Nitrile hydrolysis can release Hydrogen Cyanide (HCN).
Waste Stream Halogenated Organic Waste (High BTU Incineration with Scrubber).
RCRA Status Not P-Listed, but must be treated as Characteristic Hazardous Waste (Toxic/Reactive).[1]

Part 2: Chemical Profile & Hazard Assessment[2]

Effective disposal requires understanding the molecule's functional groups. We are not just throwing away a "chemical"; we are managing three distinct reactive centers.

The Nitrile (Cyanide) Moiety
  • Risk: Under strongly acidic conditions (pH < 2), the nitrile group (-CN) can hydrolyze to release Hydrogen Cyanide (HCN) gas, a systemic chemical asphyxiant.

  • Operational Control: Never add this waste to containers containing acidic waste streams (e.g., chromic acid, HCl, H₂SO₄). Maintain waste pH > 7 if in solution.

The Aryl Bromide (Halogen)
  • Risk: Upon combustion, this compound releases Hydrogen Bromide (HBr).

  • Operational Control: This waste must be directed to a "Halogenated Waste" stream. Standard fuel blending (used for non-halogenated solvents like Acetone/Hexane) is often insufficient. It requires high-temperature incineration with acid gas scrubbing.[1]

The Ketone/Cyclohexane Scaffold[3]
  • Risk: Flammability and organic volatility.[2]

  • Operational Control: Ensure containers are grounded during transfer to prevent static discharge.

Part 3: Pre-Disposal Stabilization & Segregation

Before this compound leaves your fume hood, it must be stabilized. Follow this segregation logic to prevent cross-reactivity in the central waste accumulation area.

Visualizing the Segregation Logic

The following decision tree illustrates the critical path for categorizing this specific waste product.

WasteSegregation Start Waste: 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (Mother Liquor) StateCheck->Liquid ActionSolid Double Bag -> Label 'Toxic Solid' Solid->ActionSolid AcidCheck Contains Acids? Liquid->AcidCheck SolventCheck Solvent Type? HaloSolv Halogenated (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (EtOAc, MeOH) SolventCheck->NonHaloSolv ActionHalo Halogenated Waste Carboy HaloSolv->ActionHalo ActionNonHalo Segregate into Halogenated Stream (Due to solute) NonHaloSolv->ActionNonHalo AcidCheck->SolventCheck No Neutralize NEUTRALIZE FIRST (pH 7-9) AcidCheck->Neutralize Yes (Risk of HCN) Neutralize->SolventCheck

Figure 1: Waste segregation decision tree ensuring nitrile safety and halogen compliance.

Part 4: Detailed Disposal Workflows

Protocol A: Solid Waste Disposal (Pure Compound)

Applicability: Expired shelf-stock, spilled solids, or reaction precipitates.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original vendor glass container if intact.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile" (Do not use abbreviations).[1][3][4][5]

    • Hazard Checkboxes: Toxic, Irritant.[6]

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (Ziploc type) to contain any potential dust leakage.

  • Storage: Store in the "Solid Toxic Waste" bin within the Satellite Accumulation Area (SAA). Do not compact or crush.

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

Applicability: Filtrates, mother liquors, or HPLC waste containing the compound.

  • pH Verification:

    • Test the pH of the solution using a dipstick.

    • If pH < 5: Slowly add saturated Sodium Bicarbonate (NaHCO₃) until pH is neutral (7-8).[1] This prevents HCN formation from the nitrile group.

  • Solvent Compatibility Check:

    • Even if dissolved in non-halogenated solvents (e.g., Ethyl Acetate), the presence of the brominated solute classifies the entire mixture as Halogenated Waste .

  • Transfer:

    • Pour into the carboy labeled "Halogenated Organic Waste" .

    • Prohibited: Do not pour into "Non-Halogenated" or "Aqueous Acid" streams.[7]

  • Log Entry: Record the volume and approximate concentration on the waste tag.

Part 5: Emergency Spill Response

Scenario: A 5g bottle drops and shatters on the lab floor.

SpillResponse Alert 1. Alert & Evacuate (Immediate Area) PPE 2. Don PPE (Nitrile Gloves x2, N95/P100, Goggles) Alert->PPE Contain 3. Containment Cover with wet paper towels (Prevents dust) PPE->Contain Collect 4. Collection Scoop into HDPE Jar Contain->Collect Clean 5. Decontamination Wash area with soap/water Collect->Clean Dispose 6. Disposal Label as Hazardous Debris Clean->Dispose

Figure 2: Step-by-step spill response workflow minimizing inhalation risk.

Detailed Steps:

  • Isolate: The primary risk is inhalation of dust containing the nitrile/bromide compound. Evacuate the immediate radius.

  • Dampen: Do not dry sweep. Gently lay paper towels dampened with water or ethanol over the powder to prevent aerosolization.

  • Scoop: Use a plastic scoop or dustpan to lift the debris (glass + chemical) into a wide-mouth waste jar.

  • Wash: Wipe the surface with a detergent solution. The compound is organic; water alone may not fully solubilize residues.

Part 6: Regulatory Compliance & Documentation[10]

To ensure compliance with EPA (US) and REACH (EU) standards, use the following coding for your waste manifest.

Regulatory BodyWaste Code / ClassificationRationale
US EPA (RCRA) D003 (Reactivity) Potential for cyanide generation (conservative classification).[1]
US EPA (RCRA) D001 (Ignitability) If dissolved in flammable solvents.
EU Waste Code 07 05 04* Other organic solvents, washing liquids and mother liquors.
DOT (Transport) UN 3276 Nitriles, liquid, toxic, n.o.s. (if in solution).
DOT (Transport) UN 3439 Nitriles, solid, toxic, n.o.s. (if pure solid).

Documentation Requirement: Always attach a copy of the Safety Data Sheet (SDS) to the waste profile request form when submitting to your Environmental Health & Safety (EHS) department. This ensures the incineration facility is aware of the bromine content.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.). Compound Summary: Organic Nitriles Safety. National Library of Medicine.

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [1]

  • BLD Pharm. (2023). SDS for 1-(3-Bromophenyl)-4-oxocyclohexanecarbonitrile.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.